molecular formula C16H16O3 B1360034 Ethyl benzilate CAS No. 52182-15-7

Ethyl benzilate

Cat. No.: B1360034
CAS No.: 52182-15-7
M. Wt: 256.3 g/mol
InChI Key: AIPVNQQMYPWQSX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl benzilate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for transmitting signals within the nervous system .

Mode of Action

The mode of action of this compound involves its interaction with the sodium ion channels. It binds to specific parts of these channels, reducing the passage of sodium ions through the channel and thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is why benzoate compounds are often used as local anesthetics .

Biochemical Pathways

This disruption can affect various biochemical pathways, leading to the compound’s anesthetic effects .

Pharmacokinetics

It is known that the compound is a colorless liquid that is almost insoluble in water but miscible with most organic solvents . This suggests that it may be readily absorbed and distributed in the body when administered through appropriate routes.

Result of Action

The primary result of this compound’s action is local anesthesia. By blocking the conduction of nerve impulses, it can temporarily numb specific areas of the body, making it useful for procedures that require local pain relief .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in lipid-rich environments due to its miscibility with organic solvents

Biochemical Analysis

Cellular Effects

Ethyl benzilate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in alterations in cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to esterases, leading to the hydrolysis of the ester bond and the release of benzilic acid and ethanol. This interaction can inhibit or activate certain enzymes, depending on the context of the biochemical reaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound may degrade into its constituent components, benzilic acid and ethanol. This degradation can affect its long-term impact on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects. These effects can include alterations in cellular metabolism, enzyme inhibition, and changes in gene expression. Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bond to produce benzilic acid and ethanol. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with enzymes and cofactors is essential for understanding its role in metabolic pathways .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for understanding its role in cellular processes and its potential impact on cellular function .

Preparation Methods

Ethyl benzilate can be synthesized through the esterification of benzilic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{C(OH)(C}_6\text{H}_5\text{)COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{C(OH)(C}_6\text{H}_5\text{)COOC}_2\text{H}_5 + \text{H}_2\text{O} ]

In industrial settings, the synthesis may involve more sophisticated methods such as reactive distillation to optimize yield and purity .

Chemical Reactions Analysis

Ethyl benzilate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid for esterification, sodium hydroxide for hydrolysis, and lithium aluminum hydride for reduction. The major products formed from these reactions are benzilic acid, ethanol, and various amides.

Comparison with Similar Compounds

Ethyl benzilate can be compared with other esters such as ethyl benzoate, methyl benzoate, and ethyl acetate:

    Ethyl benzoate: Formed by the esterification of benzoic acid with ethanol.

    Methyl benzoate: Formed by the esterification of benzoic acid with methanol.

    Ethyl acetate: Formed by the esterification of acetic acid with ethanol.

This compound is unique due to the presence of the hydroxyl group and its specific molecular structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

ethyl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H16O3/c1-2-19-15(17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPVNQQMYPWQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200211
Record name Ethyl diphenylglycolate
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Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52182-15-7
Record name Ethyl benzilate
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Record name Ethyl diphenylglycolate
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Record name Ethyl benzilate
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Record name Ethyl diphenylglycolate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Ethyl Benzilate compare to other α-hydroxy esters, and how does this impact its reactivity in acid-catalyzed hydrolysis?

A2: this compound, alongside Ethyl Glycolate, Ethyl Lactate, and Ethyl Mandelate, belongs to the α-hydroxy ester family. [] In acid-catalyzed hydrolysis, these esters exhibit the following reactivity order: Ethyl Glycolate < Ethyl Lactate > Ethyl Mandelate > this compound. This order suggests that the presence and nature of substituents on the α-carbon influence the reaction rate. The bulky phenyl groups in this compound likely contribute to steric hindrance, slowing down the hydrolysis compared to less bulky esters like Ethyl Glycolate. []

Q2: Is there any information about this compound's synthesis optimization?

A4: Yes, research highlights a method for optimizing this compound synthesis. [] This method focuses on improving the esterification reaction of dehydrated alcohol and benzilic acid using concentrated sulfuric acid as a catalyst. The process includes a vacuum distillation step to remove ethanol, followed by water washing to eliminate residual sulfuric acid. Finally, another vacuum distillation step isolates the purified this compound product. This optimized method aims to simplify the reaction process and enhance both the purity and yield of this compound. []

Q3: What analytical techniques are relevant for studying this compound?

A3: Although specific analytical methods used to study this compound weren't explicitly detailed in the provided research, several techniques are typically employed for characterizing and quantifying esters. These could include:

  • Titration: For monitoring the hydrolysis reaction progress by determining the amount of acid consumed. []

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